2-Methyl-3-oxocyclopentane-1-carbonitrile
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Overview
Description
2-Methyl-3-oxocyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H9NO It is a derivative of cyclopentane, featuring a nitrile group (-CN) and a ketone group (C=O) on the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxocyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylcyclopentanone with cyanide sources under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Ammonia (NH3) or primary amines in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Primary amines.
Substitution: Amides or substituted nitriles.
Scientific Research Applications
2-Methyl-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carbonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydride ions. In substitution reactions, the nitrile group acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved vary based on the specific chemical context.
Comparison with Similar Compounds
2-Oxocyclopentane-1-carbonitrile: Similar structure but lacks the methyl group.
3-Oxo-1-cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
2-Methyl-3-oxocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-Methyl-3-oxocyclopentane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclopentane ring, which allows it to participate in a diverse range of chemical reactions. The methyl group also adds steric and electronic effects that can influence its reactivity compared to similar compounds.
Properties
CAS No. |
112496-86-3 |
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Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-methyl-3-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-6(4-8)2-3-7(5)9/h5-6H,2-3H2,1H3 |
InChI Key |
KMIJANDKRWVKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)C#N |
Origin of Product |
United States |
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